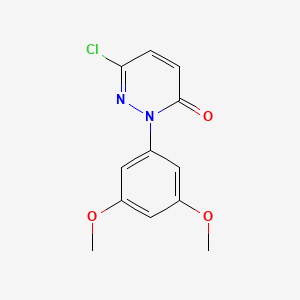![molecular formula C9H5BrN4S B2985648 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 895331-10-9](/img/structure/B2985648.png)
6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . Another method involves the bromination of 1,ω-bis(acetylphenoxy)acetamide alkane derivatives using NBS, followed by a reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include bromination and condensation . The reaction of the brominated product with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols leads to the formation of the desired product .Applications De Recherche Scientifique
Synthesis and Characterization
C-H Arylation in Synthesis : A series of new 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized using a phosphine-free C-H arylative cross-coupling process. This process utilized 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand, showing the versatility of these compounds in organic synthesis (Saeed et al., 2016).
Novel Synthesis Methods : Researchers have developed various synthesis methods for creating new derivatives of this compound, demonstrating its potential in pharmaceutical and chemical industries. For example, a study reported the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with potential anticancer applications (Chowrasia et al., 2017).
Biological and Pharmacological Activities
Anticancer Properties : Several studies have explored the anticancer activity of derivatives of this compound. For instance, compounds with fluorine substitutions showed significant antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).
Antimicrobial and Antifungal Activities : Research has also been conducted on the antimicrobial and antifungal properties of these derivatives. A study found that certain derivatives showed significant inhibition against various microbial strains, highlighting their potential in developing new antimicrobial agents (Mathew et al., 2006).
Antioxidant and Anticancer Agent : One derivative demonstrated potent antioxidant properties and inhibited the growth of HepG2 cells, suggesting a role in cancer therapy (Sunil et al., 2010).
Mécanisme D'action
Orientations Futures
The future directions in the research of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and similar compounds seem promising. They have potential applications in the field of medicine, especially in anticancer research . Further studies could focus on optimizing the synthesis process and exploring their biological activities in more detail .
Propriétés
IUPAC Name |
6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCBYBHDAQDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

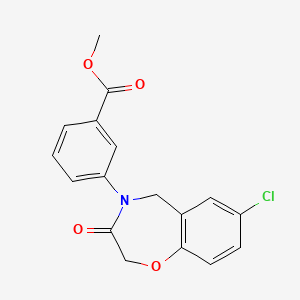
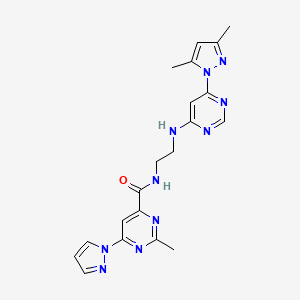
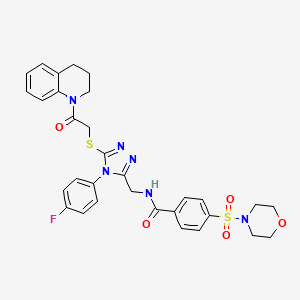
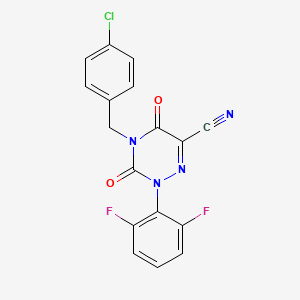
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
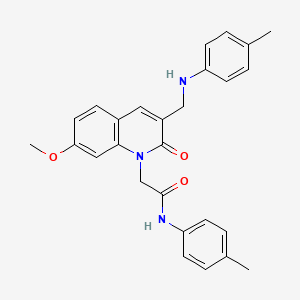
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)
